Gossypol hexaacetate
Description
Gossypol hexaacetate (C₃₈H₄₂O₁₂) is a chemically modified derivative of gossypol, a polyphenolic aldehyde isolated from cottonseed (Gossypium spp.). The hexaacetate form is synthesized by acetylating all six hydroxyl groups of apogossypol, a gossypol analog lacking two carbonyl groups (replaced by hydroxyls) .
Properties
CAS No. |
30719-67-6 |
|---|---|
Molecular Formula |
C42H42O14 |
Molecular Weight |
770.8 g/mol |
IUPAC Name |
[3,8-diacetyloxy-1-formyl-6-methyl-4-propan-2-yl-7-(1,6,7-triacetyloxy-8-formyl-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalen-2-yl] acetate |
InChI |
InChI=1S/C42H42O14/c1-17(2)31-27-13-19(5)33(39(53-23(9)47)35(27)29(15-43)37(51-21(7)45)41(31)55-25(11)49)34-20(6)14-28-32(18(3)4)42(56-26(12)50)38(52-22(8)46)30(16-44)36(28)40(34)54-24(10)48/h13-18H,1-12H3 |
InChI Key |
LJKDPUCDUDLUOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)OC(=O)C)OC(=O)C)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)OC(=O)C)OC(=O)C)C(C)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacokinetic Properties
Key PK parameters of gossypol hexaacetate, gossypol, and apogossypol are summarized below:
| Parameter | Gossypol | Apogossypol | This compound |
|---|---|---|---|
| Oral Bioavailability | 12.2–17.6% | Higher in sesame oil | None detected |
| Clearance Rate (IV) | Moderate | Slower than gossypol | Highest (due to conversion) |
| Tmax (Oral) | 1–2 h | Delayed (~1 h) | N/A (no oral absorption) |
| Volume of Distribution | Variable | Reduced vs. gossypol | Limited |
- Key Findings: Intravenous (IV) this compound rapidly converts to apogossypol (~30% conversion in plasma), contributing to its high clearance rate . Oral administration of this compound results in negligible systemic exposure due to instability in the gastrointestinal tract . Apogossypol formulated in sesame oil exhibits superior oral bioavailability compared to gossypol, attributed to enhanced solubility .
Metabolic Stability and Conversion
| Compound | Plasma Stability (Species) | Liver Microsomal Stability | Major Metabolites |
|---|---|---|---|
| Gossypol | Stable across species | Low | None (no glucuronidation) |
| Apogossypol | Similar to gossypol | High | Mono-/di-glucuronides |
| This compound | 20–40% conversion to apogossypol | Low | Apogossypol, partial acetates* |
*Partial acetates include di-, tri-, tetra-, and penta-acetate derivatives of apogossypol .
- Key Findings :
Anticancer Efficacy
IC₅₀ values (µM) against select cancer cell lines:
| Cell Line (Cancer Type) | Gossypol | Apogossypol | This compound |
|---|---|---|---|
| H295r (Adrenocortical) | 5.7 | 5.2–6.8 | 5.2–6.8 |
| SKOV-3 (Ovarian) | 5.7 | N/A | 9.0 |
| RL95-2 (Endometrial) | 3.4 | N/A | 7.3 |
| SW-13 (Adrenocortical) | N/A | 5.2–6.8 | 5.2–6.8 |
- Key Findings: this compound demonstrates comparable potency to apogossypol in adrenocortical carcinoma (H295r, SW-13) but reduced efficacy in ovarian and endometrial cancers . The variability in IC₅₀ values underscores tissue-specific differences in drug metabolism and target engagement .
Discussion and Implications
This compound’s rapid conversion to apogossypol limits its utility as a standalone therapeutic, though its lipophilicity may enhance tissue penetration in IV formulations. The compound’s inactivity in key enzymatic pathways (e.g., calcineurin) contrasts with gossypol, suggesting structural acetylation abolishes direct target binding . Future research should explore prodrug strategies to stabilize this compound or optimize delivery systems (e.g., nanoparticles) to improve bioavailability .
Q & A
Q. How can experimental designs be optimized to evaluate the anticancer activity of this compound in vitro?
- Use dose-response assays (e.g., 0.1–100 μM) across multiple cancer cell lines (e.g., breast, prostate, leukemia) with appropriate controls (vehicle and positive controls like cisplatin). Include time-course analyses (24–72 hours) to assess temporal effects. Mechanistic studies should integrate flow cytometry (apoptosis assays), Western blotting (Bcl-2 family proteins), and mitochondrial membrane potential assays. Replicate experiments at least triplicate to ensure statistical power .
Q. What strategies resolve contradictions in reported cytotoxicity data for this compound across different cell models?
- Discrepancies may arise from variations in cell culture conditions (e.g., serum concentration, passage number), assay protocols (MTT vs. ATP-based viability assays), or metabolic differences between cell types. Cross-validate findings using orthogonal assays (e.g., clonogenic survival, caspase activation) and standardize experimental parameters (e.g., seeding density, drug exposure time). Meta-analysis of published data with subgroup stratification (e.g., cancer subtype, experimental methodology) can identify confounding variables .
Q. How can computational methods enhance the design of this compound derivatives with improved pharmacokinetic properties?
- Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target proteins like Bcl-xL. Quantitative structure-activity relationship (QSAR) models identify functional groups that enhance solubility or reduce toxicity. ADMET (absorption, distribution, metabolism, excretion, toxicity) simulations (e.g., SwissADME) prioritize derivatives with favorable bioavailability and low CYP450 inhibition. Synthetic feasibility is assessed via retrosynthetic analysis tools (e.g., Synthia) .
Q. What statistical approaches are suitable for analyzing dose-dependent synergistic effects of this compound in combination therapies?
- Use the Chou-Talalay method to calculate combination indices (CI) from cell viability data. Nonlinear regression (e.g., CompuSyn software) quantifies synergism (CI < 1), additive effects (CI = 1), or antagonism (CI > 1). Bootstrap resampling validates confidence intervals. For in vivo studies, Kaplan-Meier survival analysis with log-rank tests evaluates therapeutic efficacy .
Methodological Considerations
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Implement strict quality control protocols:
- Monitor reaction progress via thin-layer chromatography (TLC).
- Standardize purification steps (e.g., solvent ratios, column dimensions).
- Characterize each batch using NMR and HPLC to ensure ≥95% purity.
- Document synthetic parameters (temperature, solvent grades) in supplementary materials for reproducibility .
Q. What are the best practices for validating this compound’s mechanism of action in preclinical models?
- Combine genetic (e.g., siRNA knockdown of target genes) and pharmacological (e.g., inhibitors of apoptotic pathways) approaches. In vivo xenograft models should include pharmacodynamic markers (e.g., cleaved caspase-3 immunohistochemistry). Use isotopic labeling (e.g., C-gossypol hexaacetate) to track biodistribution and metabolite profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
